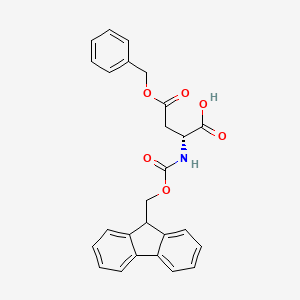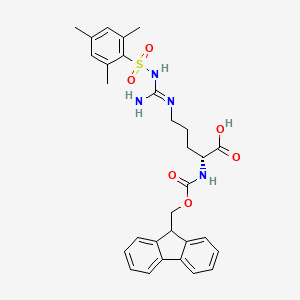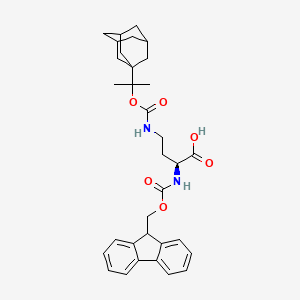
Fmoc-4-phosphono-Phe(Bzl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-4-phosphono-Phe(Bzl)-OH: is a synthetic amino acid derivative used primarily in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a phosphono group attached to the phenyl ring, and a benzyl ester. This unique structure makes it valuable in various biochemical and medicinal research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-phosphono-Phe(Bzl)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group.
Phosphorylation: The phenyl ring is phosphorylated using a suitable phosphorylating agent.
Benzyl Ester Formation: The carboxyl group is esterified with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, solvent choice, and catalysts, are employed to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The phosphono group can undergo oxidation to form phosphonic acid derivatives.
Reduction: The benzyl ester can be reduced to yield the corresponding carboxylic acid.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Free carboxylic acid.
Substitution: Free amino acid.
科学的研究の応用
Chemistry
Fmoc-4-phosphono-Phe(Bzl)-OH is used in solid-phase peptide synthesis (SPPS) to introduce phosphono groups into peptides, which can alter their biochemical properties.
Biology
In biological research, this compound is used to study protein phosphorylation and its effects on protein function and signaling pathways.
Medicine
The compound is explored for its potential in developing peptide-based drugs, particularly those targeting phosphorylated proteins.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide therapeutics and diagnostic agents.
作用機序
The mechanism by which Fmoc-4-phosphono-Phe(Bzl)-OH exerts its effects involves the incorporation of the phosphono group into peptides. This modification can mimic natural phosphorylation, affecting protein-protein interactions, enzyme activity, and cellular signaling pathways.
類似化合物との比較
Similar Compounds
Fmoc-4-phosphono-Tyr(Bzl)-OH: Similar structure but with a tyrosine backbone.
Fmoc-4-phosphono-Ser(Bzl)-OH: Similar structure but with a serine backbone.
Uniqueness
Fmoc-4-phosphono-Phe(Bzl)-OH is unique due to its phenylalanine backbone, which provides distinct hydrophobic interactions and steric effects compared to tyrosine and serine derivatives. This uniqueness makes it valuable for studying specific protein interactions and developing targeted therapeutics.
特性
CAS番号 |
943148-45-6 |
|---|---|
分子式 |
C31H28NO7P |
分子量 |
557.5 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[hydroxy(phenylmethoxy)phosphoryl]phenyl]propanoic acid |
InChI |
InChI=1S/C31H28NO7P/c33-30(34)29(18-21-14-16-23(17-15-21)40(36,37)39-19-22-8-2-1-3-9-22)32-31(35)38-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)(H,36,37)/t29-/m0/s1 |
InChIキー |
SUZIBVOZBLUGME-LJAQVGFWSA-N |
SMILES |
C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
異性体SMILES |
C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
正規SMILES |
C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
同義語 |
Fmoc-Ppa(Bzl)-OH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















